6-Aminopyrimidine-4-carboxylic acid hydrate
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Overview
Description
6-Aminopyrimidine-4-carboxylic acid hydrate is a chemical compound with the molecular formula C5H5N3O2·H2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyrimidine-4-carboxylic acid hydrate typically involves the reaction of 6-aminopyrimidine with carbon dioxide under specific conditions. One common method includes the use of a solvent such as dimethylformamide and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
6-Aminopyrimidine-4-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Nitro derivatives of 6-Aminopyrimidine-4-carboxylic acid.
Reduction: Alcohol derivatives of 6-Aminopyrimidine-4-carboxylic acid.
Substitution: Various substituted pyrimidines depending on the substituent introduced
Scientific Research Applications
6-Aminopyrimidine-4-carboxylic acid hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Aminopyrimidine-4-carboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 6-Aminopyrimidine-2,4-diol
- 6-Amino-2-thioxo-2,3-dihydro-pyrimidin-4(1H)-one
- 4,6-Dichloro-2-aminopyrimidine
Uniqueness
6-Aminopyrimidine-4-carboxylic acid hydrate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
7146-87-4 |
---|---|
Molecular Formula |
C5H7N3O3 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
6-aminopyrimidine-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H5N3O2.H2O/c6-4-1-3(5(9)10)7-2-8-4;/h1-2H,(H,9,10)(H2,6,7,8);1H2 |
InChI Key |
WFZGHIZLCRXOQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1N)C(=O)O.O |
Origin of Product |
United States |
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